![molecular formula C11H15N5O3S B2465533 1-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-1H-1,2,4-triazol CAS No. 2320897-03-6](/img/structure/B2465533.png)
1-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-1H-1,2,4-triazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a useful research compound. Its molecular formula is C11H15N5O3S and its molecular weight is 297.33. The purity is usually 95%.
BenchChem offers high-quality 4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Imidazolderivate haben vielversprechende antibakterielle und antimykobakterielle Eigenschaften gezeigt. Forscher haben Verbindungen synthetisiert, die den 1,3-Diazol (Imidazol) -Ring enthalten, und ihre Wirksamkeit gegen Bakterienstämme, einschließlich Mycobacterium tuberculosis, bewertet .
- Imidazolhaltige Verbindungen wurden auf ihre entzündungshemmenden Eigenschaften untersucht. Diese Moleküle können Entzündungspfade modulieren und bei der Behandlung von entzündlichen Erkrankungen nützlich sein .
- Einige Imidazolderivate zeigen Antitumoraktivität. Forscher haben neuartige Verbindungen mit Imidazol-Moietäten synthetisiert und ihre zytotoxischen Wirkungen gegen Krebszellen bewertet .
- Imidazolbasierte Verbindungen wurden auf ihre antidiabetischen Wirkungen untersucht. Diese Moleküle können den Glukosestoffwechsel und die Insulinsensitivität beeinflussen .
- Imidazolderivate besitzen häufig antioxidative Aktivität. Diese Verbindungen können freie Radikale abfangen und Zellen vor oxidativem Schaden schützen .
- Imidazolhaltige Verbindungen wurden als potenzielle antivirale Mittel untersucht. Sie können die Virusreplikation oder den Viruseintritt hemmen .
- Einige Imidazolderivate zeigen ulzerogene Eigenschaften. Forscher haben ihre Auswirkungen auf die Magenschleimhaut und die Ulkusbildung untersucht .
Antibakterielle und Antimykobakterielle Aktivität
Entzündungshemmende Wirkungen
Antitumoreigenschaften
Antidiabetische Aktivität
Antioxidative Eigenschaften
Antivirale Aktivität
Ulzerogene Aktivität
Weitere biologische Aktivitäten
Zusammenfassend lässt sich sagen, dass die Verbindung „1-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-1H-1,2,4-triazol“ in mehreren Bereichen der wissenschaftlichen Forschung vielversprechend ist. Seine einzigartige Kombination aus Imidazol- und 1,2,4-Triazol-Ringen macht es zu einem faszinierenden Kandidaten für weitere Untersuchungen. Forscher sollten seine biologischen Aktivitäten, Wirkmechanismen und potenziellen therapeutischen Anwendungen untersuchen . Wenn Sie detailliertere Informationen zu einem bestimmten Aspekt benötigen, können Sie sich gerne an uns wenden! 😊
Eigenschaften
IUPAC Name |
3,5-dimethyl-4-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]sulfonyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3S/c1-8-11(9(2)19-14-8)20(17,18)16-4-10(5-16)3-15-7-12-6-13-15/h6-7,10H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUZARUMCFLOCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-chloro-N-cyclopropyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B2465450.png)
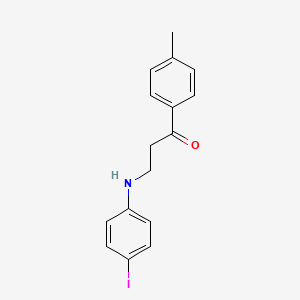
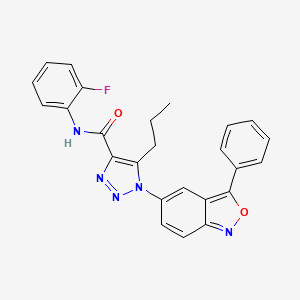
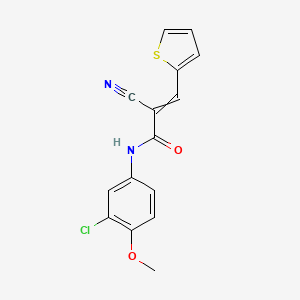
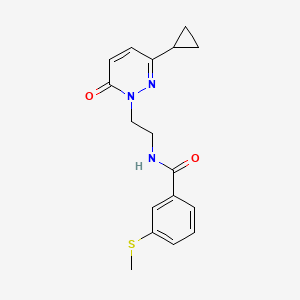
![(NE)-N-[1-(1-benzyl-5-methylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B2465457.png)

![N-(3-methylphenyl)-1-[(4-methylphenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2465461.png)


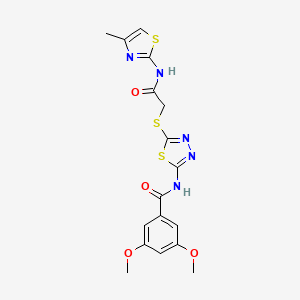
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2465470.png)


